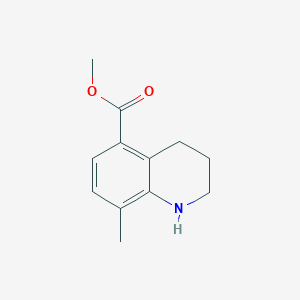
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,2,3,4-tetrahydroquinoline is a liquid compound with a molecular weight of 147.22 . It’s stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
While specific synthesis methods for 8-Methyl-1,2,3,4-tetrahydroquinoline were not found, it’s known that 1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Molecular Structure Analysis
The molecular formula of 8-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N . The InChI code is 1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 .Physical And Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroquinoline has a boiling point of 255 °C and a predicted density of 0.990±0.06 g/cm3 . It’s a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate have been extensively studied. A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and its metal complexes were prepared with various divalent transition metals. These compounds were investigated using physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, highlighting their potential pharmacological importance due to the antimicrobial activity against various bacterial strains and fungi (K. Patel & H. S. Patel, 2017).
Catalysis and Functionalization
A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives was developed. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing the functional group tolerance and the potential for diverse functionalization strategies (D. Shabashov & O. Daugulis, 2010).
Structural Analysis
The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were determined, providing insight into the structural aspects of these compounds. X-ray structural analysis helped establish the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, highlighting the importance of structural analysis in understanding the properties of these molecules (D. A. Rudenko et al., 2013).
Corrosion Inhibition
Studies on 8-hydroxyquinoline derivatives, specifically focusing on their use as corrosion inhibitors for mild steel in acidic environments, revealed that these compounds could significantly prevent surface damage and decrease roughness, demonstrating their potential as effective corrosion inhibitors (M. Rbaa et al., 2019).
Therapeutic Applications
Tetrahydroisoquinoline compounds have been explored for various therapeutic activities, including their potential as anticancer antibiotics. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas marks a significant milestone in the discovery of anticancer drugs, underscoring the therapeutic potential of tetrahydroisoquinoline derivatives (I. Singh & P. Shah, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
Tetrahydroquinoline derivatives have been reported to interact with various biological targets, but the specific interactions of this methyl derivative remain to be elucidated .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h5-6,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMRKPHMLGNMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)


![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)

